Trilaciclib

Description

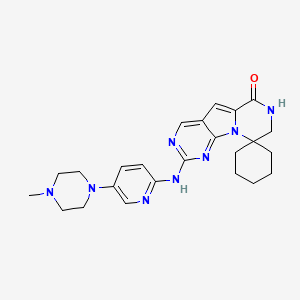

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGKHKMBHVFCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337125 | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374743-00-6 | |

| Record name | Trilaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trilaciclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRILACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Machinery of Cell Cycle Arrest: A Technical Guide to Trilaciclib's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib, a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in myelopreservation for patients undergoing chemotherapy. By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), this compound shields these critical cells from the cytotoxic effects of chemotherapy, thereby mitigating myelosuppression.[1][2] This in-depth guide elucidates the molecular pathway of this compound, providing a technical overview for researchers and drug development professionals. We will delve into the quantitative measures of its efficacy, detailed experimental protocols for its study, and visual representations of its mechanism of action.

Core Mechanism: Inhibition of CDK4/6 and the Rb-E2F Pathway

The cell cycle is a tightly regulated process, with the transition from the G1 (first gap) phase to the S (synthesis) phase being a critical checkpoint. This transition is primarily governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[1][3][4] These complexes phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor.[3][4]

In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication and S-phase entry.[3][4] Phosphorylation of Rb by CDK4/6-cyclin D complexes leads to a conformational change in Rb, causing its dissociation from E2F.[4] The released E2F transcription factors can then activate the transcription of target genes, driving the cell into the S phase and committing it to another round of cell division.

This compound exerts its effect by acting as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, E2F-bound state, effectively blocking the G1-to-S phase transition and inducing a temporary G1 cell cycle arrest.[1][2] This transient arrest is the cornerstone of this compound's myeloprotective effect, as it renders HSPCs less susceptible to the DNA-damaging effects of chemotherapy, which primarily target rapidly dividing cells.[1]

Quantitative Analysis of this compound's Potency and Efficacy

The potency of this compound as a CDK4/6 inhibitor and its efficacy in inducing cell cycle arrest have been quantified in numerous preclinical and clinical studies.

Inhibitory Potency of this compound

This compound is a highly potent and selective inhibitor of CDK4 and CDK6. The following table summarizes its half-maximal inhibitory concentrations (IC50) for various cyclin-dependent kinases.

| Target Enzyme | IC50 (nM) | Selectivity vs. CDK4 |

| CDK4/cyclin D1 | 1 | - |

| CDK6/cyclin D3 | 4 | 4-fold |

| CDK9 | 50 | 50-fold |

| CDK2 | >1000 | >1000-fold |

| CDK5 | >1000 | >1000-fold |

| CDK7 | >1000 | >1000-fold |

Data compiled from multiple sources.[5][6]

Efficacy in Inducing G1 Cell Cycle Arrest

Clinical studies have demonstrated this compound's ability to induce a robust G1 arrest in hematopoietic stem and progenitor cells.

| Cell Type | Treatment | % of Cells in G1 Phase | Reference |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | This compound (192 mg/m²) | Almost 100% | [7][8] |

| Total Bone Marrow Cells | This compound (192 mg/m²) | ~40% decrease in S phase cells | [7][8] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are synthesized protocols for key experiments used to elucidate this compound's mechanism of action.

Western Blotting for Phosphorylated Rb (pRb)

This protocol is designed to assess the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.

1. Cell Culture and Treatment:

-

Culture hematopoietic stem and progenitor cells or other relevant cell lines in appropriate media.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Lysate Preparation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by gel electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C with gentle agitation. A primary antibody against total Rb should be used on a separate blot as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the pRb band relative to the total Rb band will indicate the effect of this compound on Rb phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

1. Cell Culture and Treatment:

-

Culture cells as described in the western blotting protocol.

-

Treat cells with this compound or vehicle control.

2. Cell Fixation and Permeabilization:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice. This step permeabilizes the cells to allow the DNA dye to enter.

3. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the fluorescent dye with an appropriate laser and collect the emission fluorescence.

-

Generate a histogram of DNA content (fluorescence intensity) versus cell count.

-

The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the molecular interactions and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound-Induced G1 Arrest

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and G1-S transition.

Experimental Workflow for Assessing this compound's Effect on Cell Cycle

Caption: Workflow for analyzing this compound's effect on Rb phosphorylation and cell cycle.

Conclusion

This compound's mechanism of action is a well-defined molecular pathway centered on the inhibition of CDK4/6 and the subsequent maintenance of the Rb-E2F transcriptional repression complex. This leads to a transient G1 cell cycle arrest, which is the foundation of its myeloprotective properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists in the field of oncology and drug development. A thorough understanding of this molecular pathway is crucial for the continued exploration of this compound's therapeutic potential and the development of next-generation cell cycle inhibitors.

References

- 1. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilaciclib's Myelopreservation Effect on Hematopoietic Stem and progenitor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-induced myelosuppression (CIM) is a significant dose-limiting toxicity of many cytotoxic agents, leading to complications such as anemia, neutropenia, and thrombocytopenia.[1] Trilaciclib, a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been developed to proactively protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on HSPCs, quantitative data from pivotal clinical trials, and detailed experimental protocols for key assays used in its evaluation.

Introduction: The Challenge of Chemotherapy-Induced Myelosuppression

Cytotoxic chemotherapy, a cornerstone of cancer treatment, targets rapidly dividing cells, a characteristic of both cancer cells and hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[1] Damage to HSPCs leads to a decrease in the production of mature blood cells, resulting in myelosuppression.[2] This can lead to severe clinical consequences, including an increased risk of infection, bleeding, and fatigue, which may necessitate dose reductions or delays in chemotherapy, potentially compromising treatment efficacy.[1][4]

Traditional management of CIM has been reactive, relying on the administration of growth factors like granulocyte colony-stimulating factors (G-CSFs) and erythropoiesis-stimulating agents (ESAs), or blood transfusions.[1][4] These interventions are lineage-specific and are associated with their own set of potential adverse effects.[4] this compound offers a novel, proactive, and multilineage approach to this problem by protecting the HSPCs before chemotherapy-induced damage can occur.[1][5]

Mechanism of Action: Transient CDK4/6 Inhibition and G1 Arrest

This compound is a highly potent and selective, reversible inhibitor of CDK4 and CDK6.[6] These kinases are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[7][8] The proliferation of HSPCs is dependent on CDK4/6 activity.[8]

By administering this compound intravenously prior to chemotherapy, a transient arrest of HSPCs in the G1 phase of the cell cycle is induced.[5][7] This "pharmacological quiescence" renders the HSPCs less susceptible to the cytotoxic effects of chemotherapy, which primarily targets cells undergoing DNA replication in the S phase.[7][9] Because this compound is administered as a short infusion and has a relatively short half-life, its inhibitory effect is transient, allowing the HSPCs to resume their normal proliferation and differentiation once the chemotherapy agent has been cleared from the system.[5]

It is noteworthy that the efficacy of this approach is particularly relevant in tumors where the cancer cells have lost the retinoblastoma (Rb) protein, such as small cell lung cancer (SCLC).[4] In such cases, the tumor cells are not dependent on CDK4/6 for their proliferation and are therefore not "protected" by this compound, allowing for a selective protective effect on the host's healthy cells.[4]

The CDK4/6-Rb Signaling Pathway in HSPCs

The core of this compound's mechanism lies in its modulation of the CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical checkpoint for G1/S phase transition. In a normal proliferative state, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Rb protein, causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression into the S phase. This compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to E2F, thus blocking the G1/S transition and arresting the cell in G1.

Quantitative Data on Myelopreservation

The clinical efficacy of this compound in preserving hematopoietic lineages has been demonstrated in several randomized, double-blind, placebo-controlled Phase 2 trials in patients with extensive-stage small cell lung cancer (ES-SCLC). The tables below summarize key quantitative data from these studies.

Table 1: Effect of this compound on Neutropenia-Related Endpoints

| Endpoint | Chemotherapy Regimen | This compound (N) | Placebo (N) | Result | Statistical Significance | Citation |

| Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | Etoposide/Carboplatin (EP) | 39 | 38 | 0 vs. 4 | P < 0.0001 | [10] |

| EP + Atezolizumab | 54 | 53 | 0 vs. 4 | P < 0.0001 | [10] | |

| Topotecan | 32 | 29 | 2 vs. 7 | Not Reported | [10] | |

| Occurrence of Severe Neutropenia (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 10.3% vs. 52.6% | P < 0.0001 | [6] |

| EP + Atezolizumab | 54 | 53 | 1.9% vs. 49.1% | P < 0.0001 | [10] | |

| Topotecan | 32 | 29 | 40.6% vs. 75.9% | Not Reported | [10] | |

| Occurrence of Febrile Neutropenia (%) | Pooled Analysis | 123 | 119 | 3.3% vs. 9.2% | OR: 0.22 (95% CI: 0.08-0.59) | [11][12] |

| G-CSF Administrations (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 35.9% vs. 68.4% | P = 0.0044 | [6] |

| EP + Atezolizumab | 54 | 53 | 29.6% vs. 47.2% | Not Reported | [10] |

Severe Neutropenia defined as Absolute Neutrophil Count (ANC) < 0.5 x 10⁹ cells/L

Table 2: Effect of this compound on Anemia and Thrombocytopenia-Related Endpoints

| Endpoint | Chemotherapy Regimen | This compound (N) | Placebo (N) | Result | Statistical Significance | Citation |

| Red Blood Cell (RBC) Transfusions (Week 5 onwards, %) | Etoposide/Carboplatin (EP) | 39 | 38 | 15.4% vs. 26.3% | Not Reported | [6] |

| EP + Atezolizumab | 54 | 53 | 13.0% vs. 20.8% | Not Reported | [10] | |

| Occurrence of Grade 3/4 Anemia (%) | Pooled Analysis | 123 | 119 | 20.3% vs. 31.9% | Not Reported | [13] |

| Occurrence of Grade 3/4 Thrombocytopenia (%) | Pooled Analysis | 123 | 119 | 13.0% vs. 21.8% | Not Reported | [13] |

| Platelet Transfusions (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 2.6% vs. 13.2% | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on hematopoietic cells.

Quantification of Hematopoietic Stem and Progenitor Cells by Flow Cytometry

This protocol is for the enumeration of CD34+ HSPCs in peripheral blood or bone marrow, a standard method to assess the size of the progenitor cell pool.

Objective: To quantify the absolute number of CD34+ HSPCs.

Materials:

-

Whole blood or bone marrow aspirate collected in EDTA tubes.

-

Phosphate-buffered saline (PBS).

-

Monoclonal antibodies: CD45-FITC, CD34-PE.

-

7-Aminoactinomycin D (7-AAD) for viability staining.

-

Counting beads with a known concentration.

-

Lysing solution.

-

Flow cytometer.

Methodology:

-

Sample Preparation:

-

Collect 1-2 mL of whole blood or bone marrow aspirate in an EDTA tube.

-

Add 100 µL of the sample to a flow cytometry tube.

-

-

Antibody Staining:

-

Add pre-titered amounts of CD45-FITC and CD34-PE antibodies to the tube.

-

Vortex gently and incubate for 15-20 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add 2 mL of 1X lysing solution to each tube.

-

Vortex and incubate for 10 minutes at room temperature in the dark.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant, leaving a small volume of residual fluid to avoid disturbing the cell pellet.

-

-

Washing:

-

Add 2 mL of PBS and resuspend the cell pellet.

-

Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.

-

-

Final Preparation for Acquisition:

-

Resuspend the cell pellet in 500 µL of PBS.

-

Add a precise volume of counting beads of a known concentration.

-

Add 5 µL of 7-AAD for viability assessment just prior to analysis.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the sample on a calibrated flow cytometer.

-

Gate on the CD45-dim, low side scatter population to identify hematopoietic progenitors.

-

Within this gate, identify the CD34+ population.

-

Exclude non-viable (7-AAD positive) cells.

-

Calculate the absolute CD34+ cell count using the following formula: (Number of CD34+ events / Number of bead events) x (Bead concentration / Sample volume) = Absolute CD34+ cells/µL.

-

Cell Cycle Analysis of Bone Marrow Progenitor Cells

This protocol details the analysis of cell cycle distribution in bone marrow progenitor cells following this compound administration.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Materials:

-

Bone marrow aspirate.

-

Ficoll-Paque for mononuclear cell isolation.

-

PBS.

-

Cold 70% ethanol for fixation.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Methodology:

-

Isolation of Mononuclear Cells:

-

Dilute bone marrow aspirate 1:1 with PBS.

-

Carefully layer the diluted sample over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully harvest the mononuclear cell layer at the interface.

-

-

Fixation:

-

Wash the isolated cells with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the sample on a flow cytometer using a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets.

-

Generate a histogram of PI fluorescence.

-

Use cell cycle analysis software to model the histogram and calculate the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Ex vivo PHA-Stimulated Lymphocyte Proliferation Assay

This assay assesses the functional capacity of T-lymphocytes to proliferate in response to a mitogen, which can be inhibited by this compound.

Objective: To measure the anti-proliferative effect of this compound on T-lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Phytohemagglutinin (PHA).

-

This compound (or vehicle control).

-

[³H]-thymidine.

-

96-well round-bottom plates.

-

Cell harvester and liquid scintillation counter.

Methodology:

-

Cell Plating:

-

Resuspend isolated PBMCs in complete RPMI medium to a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Treatment and Stimulation:

-

Add this compound at various concentrations (or vehicle control) to the appropriate wells.

-

Add PHA (final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

-

[³H]-Thymidine Incorporation:

-

After 72 hours, add 1 µCi of [³H]-thymidine to each well.

-

Incubate for an additional 18 hours.

-

-

Harvesting and Counting:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.

-

-

Data Analysis:

-

Calculate the mean CPM for each condition.

-

Express the results as a percentage of the proliferation of the PHA-stimulated control without this compound.

-

Conclusion and Future Directions

This compound represents a significant advancement in the supportive care of cancer patients undergoing chemotherapy.[7] By transiently arresting HSPCs in the G1 phase of the cell cycle, it provides a proactive, multilineage myelopreservation effect, reducing the incidence and duration of severe myelosuppression and the need for reactive supportive care interventions.[2][13] The data from clinical trials robustly support its efficacy in this setting.

Future research will likely focus on expanding the application of this compound to other tumor types and chemotherapy regimens known to cause significant myelosuppression. Further investigation into the long-term benefits of myelopreservation, such as the preservation of bone marrow function over multiple cycles of chemotherapy and the potential impact on the immune system, will also be of great interest.[9] The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological effects and clinical potential of this compound and other CDK4/6 inhibitors in the context of hematopoiesis and cancer therapy.

References

- 1. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system | Haematologica [haematologica.org]

- 2. Quantification of hematopoietic stem and progenitor cells by targeted DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (G1T28), a CDK 4/6 Inhibitor, in Combination With Etoposide and Carboplatin in Extensive Stage Small Cell Lung Cancer (SCLC) [clin.larvol.com]

- 4. Stem Cell Enumeration Methodology for Clinical Therapeutics - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]

- 5. Cell cycle regulation in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. This compound to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 11. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboplatin, Etoposide, and Atezolizumab With or Without this compound (G1T28), a CDK4/6 Inhibitor, in Extensive-Stage SCLC [georgiacancerinfo.org]

The Pharmacodynamics of Trilaciclib: A Technical Guide to Myelopreservation in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) developed to manage chemotherapy-induced myelosuppression (CIM).[1][2][3][4] Unlike traditional approaches that stimulate hematopoiesis after chemotherapy, this compound employs a proactive myelopreservation strategy.[5][6] By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), this compound shields these vital cells from the damaging effects of cytotoxic chemotherapy.[1][7][8] This in-depth technical guide explores the pharmacodynamics of this compound in various cancer models, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used for its evaluation.

Core Mechanism of Action: Transient CDK4/6 Inhibition

This compound is a highly potent and selective, reversible inhibitor of CDK4 and CDK6, with IC50 values of 1 nM and 4 nM, respectively.[9][10][11][12] Its primary mechanism of action revolves around the transient arrest of HSPCs in the G1 phase of the cell cycle.[1][7][8] This is crucial as many chemotherapeutic agents target rapidly dividing cells, making HSPCs particularly vulnerable.[8]

The cell cycle progression from G1 to the S phase is a critical checkpoint regulated by the CDK4/6-retinoblastoma (Rb) protein pathway. In Rb-competent cells, such as HSPCs, CDK4/6 phosphorylates and inactivates the Rb tumor suppressor protein.[1][13] This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state and thereby inducing a temporary G1 arrest.[1] This protective state shields HSPCs from chemotherapy-induced DNA damage and apoptosis.[9][14]

A key feature of this compound is its short-acting and reversible nature, with a duration of action of approximately 16 hours.[13] This allows for the protection of HSPCs during the window of chemotherapy administration without permanently altering their proliferative capacity. Following the clearance of this compound, HSPCs can re-enter the cell cycle to replenish the hematopoietic system.[7][9]

Notably, many small cell lung cancer (SCLC) tumors are Rb-deficient, making them independent of the CDK4/6 pathway for proliferation.[5][11] This provides a therapeutic window where this compound can selectively protect host cells without compromising the anti-tumor efficacy of chemotherapy in this cancer type.[5]

Signaling Pathway of this compound-Mediated Cell Cycle Arrest

References

- 1. g1therapeutics.com [g1therapeutics.com]

- 2. onclive.com [onclive.com]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. onclive.com [onclive.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. g1therapeutics.com [g1therapeutics.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

The Synergistic Potential of Trilaciclib: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilaciclib, a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a promising agent for synergistic combination therapies in oncology. Beyond its primary role in myeloprotection, a growing body of preclinical and clinical evidence indicates that this compound can potentiate the efficacy of various anticancer agents, including chemotherapy and immunotherapy. This technical guide provides an in-depth analysis of the mechanisms underpinning these synergistic effects, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the core signaling pathways. By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, this compound mitigates chemotherapy-induced myelosuppression, allowing for the administration of more effective doses and durations of cytotoxic agents.[1][2][3] Furthermore, this compound's immunomodulatory properties, characterized by the enhancement of T-cell activation and the favorable alteration of the tumor microenvironment, suggest a powerful synergy with immune checkpoint inhibitors.[4][5] This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's synergistic potential to inform the design of next-generation combination cancer therapies.

Core Mechanism of Action: Transient CDK4/6 Inhibition

This compound's primary mechanism of action is the transient and reversible inhibition of CDK4 and CDK6.[2][6] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK4/6, this compound induces a temporary G1 cell cycle arrest in HSPCs and lymphocytes.[1][2] This transient arrest shields these healthy cells from the damaging effects of cytotoxic chemotherapy, which primarily targets rapidly dividing cells.[3][6] This myeloprotective effect is the foundation of its synergistic potential with chemotherapy, as it allows for better tolerance and adherence to planned chemotherapy regimens.[7][8]

Caption: this compound inhibits CDK4/6, leading to G1 arrest and myeloprotection.

Synergy with Chemotherapy

The synergistic interaction between this compound and chemotherapy is most evident in the improved overall survival (OS) observed in clinical trials, particularly in metastatic triple-negative breast cancer (mTNBC).[7] This synergy is attributed to two main factors: enhanced chemotherapy delivery and protection of the immune system.

Enhanced Chemotherapy Dose Intensity

By mitigating myelosuppression, this compound enables patients to receive their planned chemotherapy doses on schedule, reducing the need for dose reductions or delays that can compromise treatment efficacy.[7] This allows for a greater cumulative dose of chemotherapy to be delivered, potentially leading to better tumor control.

Clinical Data in Metastatic Triple-Negative Breast Cancer (mTNBC)

A randomized, open-label, phase 2 clinical trial (NCT02978716) evaluated the efficacy of this compound in combination with a gemcitabine and carboplatin (GC) regimen in patients with mTNBC.

Table 1: Efficacy of this compound in Combination with Gemcitabine/Carboplatin in mTNBC (NCT02978716)

| Treatment Group | Number of Patients | Median Overall Survival (mOS) | Hazard Ratio (HR) for OS (vs. GC alone) | p-value | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) |

| GC alone | 34 | 12.6 months | - | - | 5.4 months | 29.2% |

| This compound + GC (concurrent) | 33 | 20.1 months | 0.33 | 0.028 | 8.8 months | 43.3% |

| This compound + GC (staggered) | 35 | 17.8 months | 0.34 | 0.0023 | 7.3 months | 36.7% |

| This compound + GC (pooled) | 68 | 19.8 months | 0.36 | 0.0015 | 7.9 months | 40.0% |

Data sourced from clinical trial NCT02978716 as reported in multiple publications.[1]

Experimental Protocol: NCT02978716 Trial

-

Study Design: A randomized, open-label, multicenter, phase 2 study.

-

Patient Population: Patients with evaluable, biopsy-confirmed, locally recurrent or metastatic triple-negative breast cancer who had received no more than two previous lines of chemotherapy.

-

Randomization: Patients were randomly assigned (1:1:1) to one of three treatment arms in 21-day cycles:

-

Group 1 (GC alone): Intravenous gemcitabine 1000 mg/m² and intravenous carboplatin (AUC 2) on days 1 and 8.

-

Group 2 (this compound + GC concurrent): Intravenous this compound 240 mg/m² administered prior to gemcitabine and carboplatin on days 1 and 8.

-

Group 3 (this compound + GC staggered): Intravenous this compound on days 1, 2, 8, and 9, with gemcitabine and carboplatin on days 2 and 9.

-

-

Primary Endpoints: Duration of severe neutropenia in cycle 1 and the occurrence of severe neutropenia during the treatment period.

-

Secondary Endpoints: Overall survival, progression-free survival, and objective response rate.

Caption: Randomization and treatment arms of the NCT02978716 trial.

Synergy with Immunotherapy

This compound's synergistic potential extends to immunotherapy, primarily through its ability to modulate the host immune response and enhance antitumor immunity.[4][5]

Immunomodulatory Effects

Preclinical and clinical studies have demonstrated that this compound can:

-

Enhance T-cell activation: this compound has been shown to increase the number of activated CD8+ T cells.[5][7]

-

Favorably alter the tumor microenvironment (TME): By transiently arresting T-cell subsets, this compound promotes a faster recovery of cytotoxic T cells compared to regulatory T cells (Tregs), shifting the balance towards an anti-tumor immune response.[1]

-

Increase T-cell clonal expansion: this compound treatment has been associated with a more robust clonal expansion of T cells, indicating an enhanced adaptive immune response.[1]

Caption: this compound enhances antitumor immunity, synergizing with checkpoint inhibitors.

Preclinical Evidence with Checkpoint Inhibitors

Preclinical studies in syngeneic mouse models have provided a strong rationale for combining this compound with immune checkpoint inhibitors.

Experimental Protocol: Preclinical Synergy with Anti-PD-L1

-

Animal Model: C57BL/6 mice bearing MC38 colon carcinoma tumors.

-

Treatment Groups:

-

Vehicle control

-

Oxaliplatin and anti-PD-L1 antibody (OP)

-

This compound, oxaliplatin, and anti-PD-L1 antibody (TOP)

-

-

Dosing Regimen: this compound (100 mg/kg), oxaliplatin (10 mg/kg), or 5-fluorouracil (75 mg/kg) were administered intraperitoneally once weekly for three doses.

-

Endpoints: Tumor regression, overall survival, and analysis of intra-tumor T-cell populations by flow cytometry.

In these models, the addition of this compound to chemotherapy and an anti-PD-L1 antibody resulted in enhanced tumor regression and improved overall survival compared to the combination of chemotherapy and anti-PD-L1 alone. This was accompanied by a significant decrease in the population of immunosuppressive regulatory T cells within the tumor.

Potential Synergy with PARP Inhibitors

While direct preclinical or clinical data on the combination of this compound and PARP inhibitors is limited, a theoretical synergy can be postulated based on their respective mechanisms of action. CDK inhibitors have been shown to induce DNA damage, which could potentially sensitize BRCA-mutant cancer cells to PARP inhibitors. Further preclinical investigation into this combination is warranted.

Conclusion and Future Directions

This compound has demonstrated significant synergistic potential with chemotherapy and immunotherapy in both preclinical models and clinical trials. Its unique ability to provide myeloprotection while simultaneously enhancing antitumor immunity positions it as a valuable component of combination cancer therapies. The robust overall survival benefit observed in mTNBC highlights its potential to improve outcomes in aggressive cancers.

Future research should focus on:

-

Conducting in vitro studies to quantify the synergistic interactions of this compound with a broader range of chemotherapeutic agents and targeted therapies using methods such as the Chou-Talalay analysis to determine Combination Index values.

-

Further elucidating the molecular mechanisms underlying this compound's immunomodulatory effects to identify predictive biomarkers for patient selection.

-

Exploring the synergistic potential of this compound in combination with other targeted agents, such as PARP inhibitors, in relevant preclinical models.

The continued investigation of this compound in rational combination strategies holds the promise of delivering more effective and better-tolerated treatment regimens for patients with cancer.

References

- 1. This compound (G1T28), a CDK 4/6 Inhibitor, in Combination With Gemcitabine and Carboplatin in Metastatic Triple Negative Breast Cancer (mTNBC) [clin.larvol.com]

- 2. This compound prior to gemcitabine plus carboplatin for metastatic triple-negative breast cancer: phase III PRESERVE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound use in extensive-stage small cell lung cancer (ES-SCLC): are clinical benefits seen in the real-world setting? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 5. onclive.com [onclive.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound plus chemotherapy versus chemotherapy alone in patients with metastatic triple-negative breast cancer: a multicentre, randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Off-Target Profile of Trilaciclib: An In-Depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the in-vitro off-target effects of Trilaciclib (G1T28), a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's secondary pharmacology.

Executive Summary

This compound is a potent and selective inhibitor of CDK4 and CDK6, with IC50 values of 1 nM and 4 nM, respectively[1]. Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy[2]. While highly selective for its intended targets, in-vitro studies have characterized its interactions with a broader range of kinases and other cellular components. This guide summarizes these off-target activities to provide a complete pharmacological profile.

Data Presentation: Off-Target Inhibition Profile of this compound

The following tables present quantitative data on the in-vitro inhibitory activity of this compound against various kinases and drug transporters.

Table 1: Inhibition of Cyclin-Dependent and Off-Target Kinases by this compound

| Target Kinase | IC50 / K_d_ (nM) | Fold-Selectivity vs. CDK4 (IC50) | Reference |

| Primary Targets | |||

| CDK4/cyclin D1 | 1 | 1x | [1] |

| CDK6/cyclin D3 | 4 | 4x | [1] |

| Off-Target Kinases | |||

| NEK10 | Sub-nanomolar affinity (K_d_) | Not specified | [3] |

| SNARK (NUAK2) | Sub-nanomolar affinity (K_d_) | Not specified | [3] |

| FLT3 | Nanomolar affinity (K_d_) | Not specified | [3] |

| CDK9/cyclin T | ~50 | ~50x | [4] |

| CDK2/cyclin A | >1000 | >1000x | [4] |

| CDK2/cyclin E | >1000 | >1000x | [4] |

| CDK5/p25 | >1000 | >1000x | [4] |

| CDK5/p35 | >1000 | >1000x | [4] |

| CDK7/cyclin H/MAT1 | >1000 | >1000x | [4] |

Table 2: Inhibition of Drug Transporters and Ion Channels by this compound

| Target Transporter/Ion Channel | IC50 (µM) | Reference |

| Drug Transporters | ||

| MATE2K | 0.071 | [3] |

| OCT2 | 0.152 | |

| MATE1 | 0.175 | [3] |

| OCT1 | 0.604 | |

| BSEP | 11 - 28 | [3] |

| OATP1B3 | 23 | [3] |

| BCRP | 31 | [3] |

| Ion Channels | ||

| hERG | ~20 | [3] |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are described below. These protocols are based on information from the preclinical characterization of this compound and standard industry practices for such assays.

Kinase Inhibition Assays (General Protocol)

-

Assay Principle: The inhibitory activity of this compound against a panel of kinases was determined using in-vitro enzymatic assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

-

Methodology (Microfluidic Kinase Detection):

-

Kinase, substrate, and ATP are combined in a reaction buffer.

-

This compound is added at various concentrations (e.g., in a 12-point dose-response format).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using microfluidic capillary electrophoresis, which separates the phosphorylated and unphosphorylated substrate based on charge and size.

-

The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

-

KINOMEscan™ (Kd Determination):

-

This compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

-

The amount of kinase bound to the solid support is measured in the presence of the test compound.

-

The results are reported as percent of control, and for kinases showing significant binding, a dissociation constant (K_d_) is determined.

-

Drug Transporter Inhibition Assays (General Protocols)

-

MATE1, MATE2K, OCT1, and OCT2 Inhibition:

-

Cell System: Human embryonic kidney (HEK293) cells stably overexpressing the respective transporter (MATE1, MATE2-K, OCT1, or OCT2) are used.

-

Probe Substrate: A fluorescent or radiolabeled probe substrate specific for each transporter is utilized (e.g., metformin or 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+)).

-

Assay Procedure:

-

Cells are seeded in multi-well plates and cultured to form a monolayer.

-

For MATE transporters, an outward proton gradient is established by pre-incubating the cells with ammonium chloride.

-

Cells are then incubated with the probe substrate in the presence of varying concentrations of this compound or a vehicle control.

-

After a defined incubation period, the uptake of the substrate is terminated by washing with ice-cold buffer.

-

The intracellular concentration of the probe substrate is quantified using a plate reader (for fluorescent substrates) or liquid scintillation counting (for radiolabeled substrates).

-

IC50 values are calculated from the dose-response curves.

-

-

-

BSEP, OATP1B3, and BCRP Inhibition:

-

Assay System: In-vitro systems such as membrane vesicles prepared from Sf9 or HEK293 cells overexpressing the transporter, or polarized cell monolayers (e.g., Caco-2 for BCRP) are commonly used.

-

Probe Substrate: A specific probe substrate for each transporter is used (e.g., taurocholate for BSEP, estrone-3-sulfate for BCRP, and cholecystokinin octapeptide for OATP1B3).

-

Vesicle Assay Procedure:

-

Inside-out membrane vesicles containing the transporter of interest are incubated with the probe substrate and ATP to energize the transport.

-

The assay is performed in the presence of various concentrations of this compound or a vehicle control.

-

The amount of substrate transported into the vesicles is measured, typically by rapid filtration and liquid scintillation counting.

-

IC50 values are determined from the resulting dose-response curves.

-

-

hERG Inhibition Assay (General Protocol)

-

Assay Principle: The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is assessed using electrophysiology or flux-based assays.

-

Automated Patch-Clamp Electrophysiology:

-

Cell System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.

-

Procedure:

-

Cells are subjected to whole-cell voltage-clamp recording using an automated patch-clamp system.

-

A specific voltage protocol is applied to elicit hERG tail currents.

-

The effect of different concentrations of this compound on the hERG current is measured.

-

The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflows for assessing its off-target effects.

Caption: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for determining kinase inhibition by this compound.

Caption: Logical relationship of this compound's interactions with its primary and off-target molecules.

Conclusion

This technical guide consolidates the available in-vitro data on the off-target effects of this compound. While demonstrating high selectivity for CDK4/6, this compound exhibits measurable interactions with other kinases, drug transporters, and the hERG ion channel at concentrations significantly higher than those required for its primary pharmacological effect. This information is critical for a comprehensive risk-benefit assessment in both preclinical and clinical research and provides a foundation for further investigation into the nuanced pharmacology of this important therapeutic agent.

References

- 1. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. d-nb.info [d-nb.info]

- 4. Pharmacokinetic Drug–Drug Interaction Studies Between this compound and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating Trilaciclib Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is utilized as a myeloprotective agent to reduce the incidence of chemotherapy-induced myelosuppression.[3][4] Administered intravenously prior to chemotherapy, this compound induces a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), shielding them from the cytotoxic effects of chemotherapy.[1][2] This protective mechanism helps maintain hematopoietic function and reduces the need for supportive care interventions. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a research setting.

CDK4/6 Pathway and this compound's Mechanism of Action

This compound exerts its effects by inhibiting the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and G1/S transition.

Cell Proliferation and Viability Assay

This assay determines the concentration-dependent effect of this compound on the proliferation and viability of hematopoietic cells.

Expected Quantitative Data

| Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK4/cyclin D1 | Cell-free | 1 | --INVALID-LINK-- |

| CDK6/cyclin D3 | Cell-free | 4 | --INVALID-LINK-- |

| K562 (CML) | Cell Viability | ~1 µM (at 72h) | --INVALID-LINK-- |

| U937 (AML) | Cell Viability | ~0.5 µM (at 72h) | --INVALID-LINK-- |

| MOLT-4 (ALL) | Cell Viability | ~0.8 µM (at 72h) | --INVALID-LINK-- |

Experimental Protocol: Cell Viability Assay (MTT/MTS)

Materials:

-

Hematopoietic cell line (e.g., K562, U937) or primary hematopoietic cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Cell Cycle Analysis

This assay quantifies the G1 cell cycle arrest induced by this compound in HSPCs.

Expected Quantitative Data

| Cell Type | This compound Dose | Effect | Reference |

| Human HSPCs | 192 mg/m² (in vivo) | Almost 100% G1 arrest | [1][5] |

| Human Bone Marrow | 192 mg/m² (in vivo) | ~40% decrease in total proliferation | [1][5] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Human bone marrow mononuclear cells (BMMCs) or CD34+ HSPCs

-

Culture medium with appropriate cytokines (e.g., SCF, TPO, Flt3-L)

-

This compound

-

Flow cytometry buffer (PBS with 2% FBS)

-

Fixation/permeabilization buffer

-

DNA staining solution (e.g., Propidium Iodide with RNase A, DAPI)

-

Antibodies for HSPC markers (e.g., CD34, CD38, CD45RA, CD90)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture BMMCs or CD34+ cells in appropriate medium. Treat cells with this compound or vehicle control for 24-48 hours.

-

Surface Staining: Harvest cells and wash with flow cytometry buffer. Stain with a cocktail of fluorescently-conjugated antibodies against HSPC surface markers for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit or standard protocols (e.g., 70% ethanol).

-

DNA Staining: Resuspend cells in DNA staining solution and incubate for at least 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 50,000 events in the HSPC gate.

-

Data Analysis: Gate on the HSPC population of interest (e.g., Lin-CD34+CD38-) and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis of HSPCs treated with this compound.

Apoptosis Assay

This assay assesses whether this compound induces apoptosis in hematopoietic cells, which is not its intended primary mechanism of action.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

Materials:

-

Hematopoietic cells

-

This compound

-

Annexin V binding buffer

-

Fluorescently-conjugated Annexin V (e.g., FITC, APC)

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture hematopoietic cells and treat with this compound or a positive control for apoptosis (e.g., etoposide) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and suspension cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Colony-Forming Unit (CFU) Assay

This assay evaluates the myeloprotective effect of this compound by assessing the ability of HSPCs to form colonies after exposure to chemotherapy.

Expected Outcome

This compound treatment prior to chemotherapy is expected to result in a higher number of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) compared to chemotherapy alone, indicating the preservation of progenitor cell function.

Experimental Protocol: CFU Assay

Materials:

-

Human BMMCs or CD34+ cells

-

This compound

-

Chemotherapeutic agent (e.g., etoposide)

-

Methylcellulose-based medium (e.g., MethoCult™) containing a cytokine cocktail (e.g., SCF, GM-CSF, IL-3, EPO)

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Pre-treatment: Incubate HSPCs with this compound or vehicle control for a specified period (e.g., 4 hours).

-

Chemotherapy Treatment: Add the chemotherapeutic agent to the cell suspension and incubate for a defined duration (e.g., 24 hours).

-

Washing: Wash the cells to remove the drugs.

-

Plating: Resuspend the cells in the methylcellulose-based medium and plate them in 35 mm culture dishes.

-

Incubation: Incubate the dishes for 14 days in a humidified incubator.

-

Colony Scoring: Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.

Caption: Workflow for the colony-forming unit (CFU) assay to assess myeloprotection.

Western Blot for Rb Phosphorylation

This assay directly measures the inhibition of CDK4/6 activity by this compound through the analysis of Rb phosphorylation status.

Experimental Protocol: Western Blot

Materials:

-

Hematopoietic cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Caption: Workflow for Western blot analysis of Rb phosphorylation.

References

- 1. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Patient-Reported Outcomes Data Shows this compound Improves Chemotherapy Experience for Patients - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]

- 5. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Measuring CDK4/6 Inhibition by Trilaciclib

Introduction

Trilaciclib is a potent, selective, and reversible small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] By inhibiting CDK4/6, this compound transiently arrests cells in the G1 phase.[5][6] This mechanism is leveraged clinically to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy, a strategy known as myelopreservation.[3][7][8] For researchers and drug development professionals, accurately quantifying the inhibitory effect of this compound on the CDK4/6 pathway is crucial for preclinical studies, biomarker development, and understanding its mechanism of action.

This document provides detailed protocols for key assays used to measure CDK4/6 inhibition by this compound, focusing on both direct target engagement and downstream cellular effects.

The CDK4/6 Signaling Pathway

The primary target of this compound is the Cyclin D-CDK4/6 complex. In proliferating cells, this complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). Phosphorylation inactivates Rb, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase. This compound blocks this cascade by preventing Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and holding the cell in the G1 phase.[9][10][11]

Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of this compound.

Quantitative Data: this compound Inhibitory Activity

The inhibitory potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target's activity.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical (Cell-free) | CDK4/Cyclin D1 | 1 nM | [1][6] |

| Biochemical (Cell-free) | CDK6/Cyclin D3 | 4 nM | [1][6] |

| Cell-Based (Lymphocyte Proliferation) | CDK4/6 Inhibition | Maximum mean inhibition of 60% at 192 mg/m² dose | [8] |

Experimental Protocols

Western Blot for Phosphorylated Rb (pRb)

This assay directly measures the phosphorylation status of Rb, a primary downstream substrate of CDK4/6. A decrease in the pRb signal relative to total Rb indicates successful target inhibition.

Caption: Workflow for Western Blot analysis of Rb phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human HS68 fibroblasts) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[1]

-

Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.[1]

-

-

SDS-PAGE:

-

Denature 15-20 µg of protein per sample by boiling at 70-95°C for 5-10 minutes in Laemmli sample buffer.[1]

-

Load samples onto a polyacrylamide gel (e.g., Novex NuPAGE SDS-PAGE gel system) and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[1]

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody and Detection:

-

Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibodies (e.g., Goat anti-rabbit, Goat anti-mouse) diluted in blocking buffer (e.g., 1:15,000).[1]

-

Wash the membrane three times for 10 minutes each with TBST.

-

For HRP-conjugated antibodies, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. For fluorescent antibodies, image directly on a compatible imager.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the pRb signal to the total Rb signal or the loading control signal. Compare the normalized pRb levels across different treatment conditions.

-

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase.[5][12]

Caption: Workflow for Flow Cytometry analysis of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., K562, A549) in 6-well plates.[5]

-

Treat cells with this compound or a vehicle control for the desired duration (e.g., 24-72 hours).

-

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA.

-

Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation:

-

Resuspend the cell pellet in ~200 µL of cold PBS.

-

While vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or up to several weeks).

-

-

DNA Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[12]

-

Incubate in the dark for 15-30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[5]

-

Use analysis software (e.g., FlowJo) to gate on single cells and model the cell cycle distribution based on the DNA content histogram (PI fluorescence intensity).[5]

-

Compare the percentage of cells in the G0/G1 phase between this compound-treated and control samples.

-

Immunofluorescence for Ki-67 Proliferation Marker

Ki-67 is a nuclear protein associated with cell proliferation.[13] It is present during all active phases of the cell cycle (G1, S, G2, mitosis) but absent in quiescent cells (G0).[13][14] A decrease in the fraction of Ki-67-positive cells indicates a reduction in proliferation and an increase in quiescence, consistent with CDK4/6 inhibition.

Caption: Workflow for Immunofluorescence staining of the Ki-67 proliferation marker.

Protocol:

-

Cell Culture and Fixation:

-

Culture cells to the desired density on glass coverslips or in imaging-compatible plates.

-

After treatment with this compound, remove the culture medium.

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.[13]

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with PBS containing 0.2% Triton X-100 for 5-10 minutes.[13] This allows antibodies to access intracellular targets.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 10% normal goat serum and 1% BSA) for at least 1 hour at room temperature.[13]

-

-

Primary Antibody Incubation:

-

Incubate with a primary antibody against Ki-67 (e.g., Mouse monoclonal anti-Ki67) diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.[13]

-

-

Secondary Antibody Incubation:

-

Wash three times for 10 minutes each with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Cy2 or Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[13]

-

-

Counterstaining and Mounting:

-

Wash three times for 10 minutes each with PBS.

-

During one of the final washes, add a nuclear counterstain like DAPI or Hoechst 33342 to visualize all cell nuclei.[13]

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope. Capture images for both the Ki-67 signal and the nuclear counterstain from multiple random fields of view.

-

Quantify the results by counting the number of Ki-67-positive nuclei and the total number of nuclei (DAPI/Hoechst positive).

-

Calculate the percentage of Ki-67-positive cells for each treatment condition. A decrease in this percentage indicates effective anti-proliferative activity.[14]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cosela.com [cosela.com]

- 8. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]

- 11. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells [mdpi.com]

- 12. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]

- 13. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]

- 14. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining Trilaciclib with Chemotherapy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib is a transient, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary clinical application is in myelopreservation, where it is administered prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage by inducing a temporary G1 cell cycle arrest.[1][2] Preclinical studies in various xenograft models have been instrumental in elucidating the mechanism of action of this compound and evaluating its impact on chemotherapy efficacy. These studies have demonstrated that the transient administration of this compound does not antagonize the antitumor effects of chemotherapy in CDK4/6-dependent tumor models, a critical consideration for its clinical development.

This document provides detailed application notes and protocols for the use of this compound in combination with standard chemotherapy agents in patient-derived xenograft (PDX) models. The information herein is synthesized from preclinical data to guide researchers in designing and executing similar studies.

Signaling Pathway of this compound

This compound's mechanism of action is centered on the inhibition of the CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a temporary arrest of the cell in the G1 phase.

Data Presentation: Efficacy of this compound in Combination with Chemotherapy in PDX Models

The following tables summarize the quantitative data on tumor growth inhibition from preclinical studies combining this compound with docetaxel or a carboplatin/paclitaxel regimen in various breast cancer patient-derived xenograft models.[1]

Table 1: Antitumor Activity of this compound in Combination with Docetaxel in Breast Cancer PDX Model ST2359 [1]

| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) |

| Vehicle | 150 ± 20 | 250 ± 30 | 450 ± 50 | 700 ± 70 | 1000 ± 100 |

| Docetaxel (10 mg/kg) | 150 ± 20 | 200 ± 25 | 300 ± 35 | 400 ± 45 | 550 ± 60 |

| This compound (100 mg/kg) + Docetaxel (10 mg/kg) | 150 ± 20 | 180 ± 22 | 250 ± 30 | 350 ± 40 | 480 ± 55 |